![molecular formula C17H23NO3 B2798187 2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 200934-71-0](/img/structure/B2798187.png)
2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 200934-71-0 . It is a versatile material used in scientific research. Its unique structure allows for various applications, including drug development, organic synthesis, and material science advancements.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . Unfortunately, the specific molecular structure analysis for this compound is not provided in the search results. For a detailed molecular structure analysis, it would be best to refer to the technical documents provided by the manufacturers or consult with a chemist.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques . Unfortunately, the specific physical and chemical properties for this compound are not provided in the search results. For a detailed analysis of the physical and chemical properties, it would be best to refer to the technical documents provided by the manufacturers or consult with a chemist.Scientific Research Applications
1. Synthesis and Pharmacological Properties
- Biphenyl Derivatives : The synthesis of 2-phenyl-cyclohexene-l-carboxylic acid and related compounds, including the use of 2-cyclohexyl-cyclohexene carboxylic acid, has been explored. These compounds exhibit various pharmacological properties, with a focus on their antispasmodic activity (Veer & Oud, 2010).
2. Structural Studies and Chemical Reactions
- Cyclic Imides and Amides : Research on the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines resulted in structures including open-chain amide carboxylic acids. The study provides insights into hydrogen-bonding patterns and crystal structures of these compounds (Smith & Wermuth, 2012).
3. Application in Plasticizers
- Generation of Plasticizers : The compound has been identified in studies involving the new generation of plasticizers used to improve the flexibility of polymers like PVC. This research is significant in reducing the toxic effects of plasticizers on human health (Dziwiński, Poźniak, & Lach, 2017).
4. Medicinal Chemistry
- Aromatic Retinoic Acid Analogues : Research on the synthesis and pharmacological activity of aromatic analogues of retinoic acids, including derivatives of 2,6,6-trimethyl-1-cyclohexen-1-yl, for the treatment of epithelial cancer has been conducted. This highlights the potential medical applications of these compounds (Dawson et al., 1981).
5. Organic Chemistry Research
- Reductive Free-radical Alkylations and Cyclisations : The compound has been involved in studies on alkyl radical chain addition and cyclisation processes, specifically investigating the efficiency of various carboxylic acids as mediators in these reactions (Baguley & Walton, 1998).
6. Hydrogen Peroxide Oxidation Studies
- Oxidation Catalysts : Research on hydrogen peroxide oxidation of cyclohexane using carboxylic acids, including cyclohexane-1-carboxylic acid, as catalysts has been conducted. This is significant for understanding the catalytic processes and product yields in organic chemistry (Shul’pin et al., 2008).
7. Antimicrobial Activity
- New Isochromans Synthesis : Research on the synthesis of new isochromans and their antimicrobial activity against various bacterial strains highlights another potential application of these compounds (Bogdanov et al., 2007).
properties
IUPAC Name |
2-[(2,4,6-trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-10-8-11(2)15(12(3)9-10)18-16(19)13-6-4-5-7-14(13)17(20)21/h8-9,13-14H,4-7H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDSDIXJXZLPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCCC2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

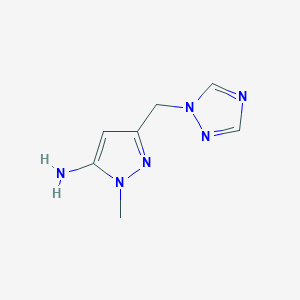
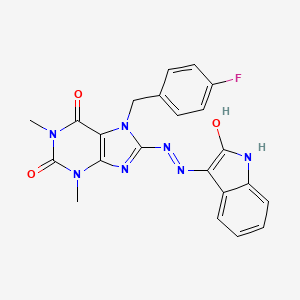

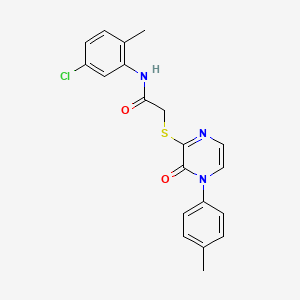
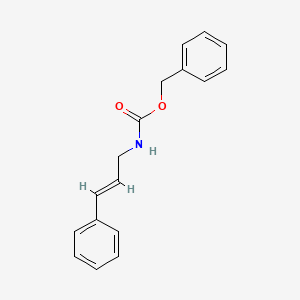
![N-(Oxolan-2-ylmethyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2798113.png)

![1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2798118.png)
![2-Cyclopropyl-1-[1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2798121.png)
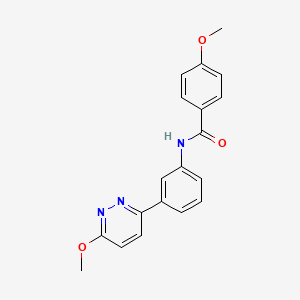

![N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2798125.png)
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2798126.png)
